
2,4-Diaminonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diaminonicotinamide is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry and drug development. This compound is characterized by the presence of two amino groups attached to the 2nd and 4th positions of the nicotinamide ring, which is a derivative of nicotinic acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diaminonicotinamide typically involves the nitration of nicotinamide followed by reduction and amination. One common method includes the following steps:
Nitration: Nicotinamide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid.
Amination: The resulting intermediate is further treated with ammonia or an amine to introduce the second amino group.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation for the reduction step and continuous flow processes to enhance yield and purity.
化学反応の分析
Types of Reactions
2,4-Diaminonicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be tailored for specific applications in medicinal chemistry and material science.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Industry: Utilized in the development of new materials and as a precursor for various chemical syntheses.
作用機序
The mechanism by which 2,4-Diaminonicotinamide exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain mutant forms of the epidermal growth factor receptor (EGFR), which are implicated in cancer . The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting the proliferation of cancer cells.
類似化合物との比較
Similar Compounds
2,4-Diaminopyrimidine: Another compound with similar structural features but different biological activities.
2,4-Diaminopyridine: Shares the diaminopyridine core but differs in its applications and reactivity.
Uniqueness
2,4-Diaminonicotinamide is unique due to its specific inhibitory activity against certain EGFR mutations, making it a valuable compound in the development of targeted cancer therapies . Its dual amino groups also provide versatility in chemical modifications, allowing for the creation of a wide range of derivatives with diverse biological activities.
特性
CAS番号 |
1379323-59-7 |
|---|---|
分子式 |
C6H8N4O |
分子量 |
152.15 g/mol |
IUPAC名 |
2,4-diaminopyridine-3-carboxamide |
InChI |
InChI=1S/C6H8N4O/c7-3-1-2-10-5(8)4(3)6(9)11/h1-2H,(H2,9,11)(H4,7,8,10) |
InChIキー |
ROEFSAYMYUHTTJ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1N)C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


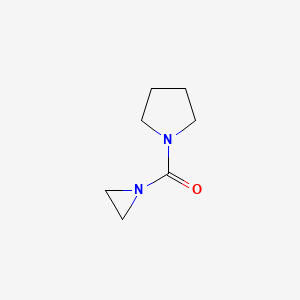
![1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B11921564.png)
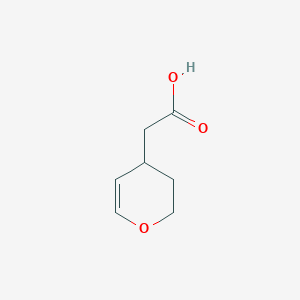
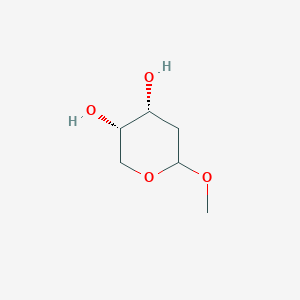
![5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B11921579.png)
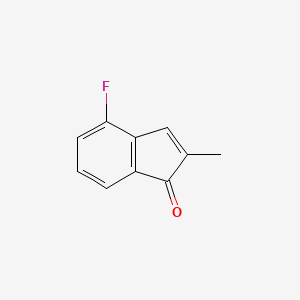
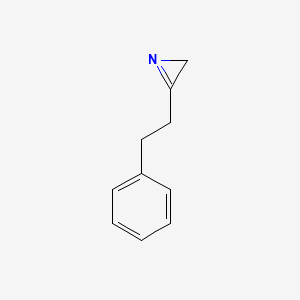
![4-amino-5H-pyrrolo[3,2-d]pyrimidin-6(7H)-one](/img/structure/B11921591.png)
![6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B11921597.png)
![4,5,6,7-Tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11921604.png)




